molecular formula C10H12FNO2 B13125531 Ethyl (S)-2-amino-2-(3-fluorophenyl)acetate

Ethyl (S)-2-amino-2-(3-fluorophenyl)acetate

Cat. No.: B13125531
M. Wt: 197.21 g/mol
InChI Key: DDKWUBPHZZSQHW-VIFPVBQESA-N
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Description

Ethyl(S)-2-amino-2-(3-fluorophenyl)acetate is a chemical compound with significant interest in various scientific fields It is characterized by the presence of an amino group, a fluorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(S)-2-amino-2-(3-fluorophenyl)acetate typically involves the reaction of ethyl 2-bromoacetate with 3-fluoroaniline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of Ethyl(S)-2-amino-2-(3-fluorophenyl)acetate may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl(S)-2-amino-2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl(S)-2-amino-2-(3-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(S)-2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-phenylacetate: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    Ethyl 2-amino-2-(4-fluorophenyl)acetate: The fluorine atom is in a different position, which can influence its chemical properties.

    Ethyl 2-amino-2-(3-chlorophenyl)acetate: The chlorine atom can lead to different reactivity compared to the fluorine atom.

Uniqueness

Ethyl(S)-2-amino-2-(3-fluorophenyl)acetate is unique due to the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-(3-fluorophenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

DDKWUBPHZZSQHW-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CC(=CC=C1)F)N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

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